molecular formula C15H13NO3 B12648934 1-Naphthyl 5-oxo-L-prolinate CAS No. 67934-90-1

1-Naphthyl 5-oxo-L-prolinate

Cat. No.: B12648934
CAS No.: 67934-90-1
M. Wt: 255.27 g/mol
InChI Key: KBXKGZPUJFVDLQ-LBPRGKRZSA-N
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Description

1-Naphthyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C15H13NO3. It is characterized by the presence of a naphthyl group attached to a 5-oxo-L-prolinate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthyl 5-oxo-L-prolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthyl acetate: Similar in structure but lacks the 5-oxo-L-prolinate moiety.

    1-Naphthylamine: Contains a naphthyl group but has an amine functional group instead of the ester and carbonyl groups.

    5-Oxo-L-proline: The parent compound without the naphthyl group.

Uniqueness

1-Naphthyl 5-oxo-L-prolinate is unique due to the combination of the naphthyl group and the 5-oxo-L-prolinate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with the individual components alone .

Properties

CAS No.

67934-90-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

naphthalen-1-yl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C15H13NO3/c17-14-9-8-12(16-14)15(18)19-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,16,17)/t12-/m0/s1

InChI Key

KBXKGZPUJFVDLQ-LBPRGKRZSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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